molecular formula C5H12N4 B2965980 5-Azidopentan-1-amine CAS No. 148759-41-5

5-Azidopentan-1-amine

Cat. No. B2965980
CAS RN: 148759-41-5
M. Wt: 128.179
InChI Key: NESRXKQZCRBRDL-UHFFFAOYSA-N
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Description

5-Azidopentan-1-amine is a linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of 5-Azidopentan-1-amine is C5H12N4 . It has an average mass of 128.176 Da and a monoisotopic mass of 128.106201 Da .


Chemical Reactions Analysis

5-Azidopentan-1-amine is a versatile compound that can be used as a catalyst in various chemical reactions . It contains a hydrogen atom that makes it highly reactive and suitable for a wide range of applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Azidopentan-1-amine include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (4), number of H bond donors (2), number of freely rotating bonds (5), and no violations of the Rule of 5 . It also has an ACD/LogP of 0.37, an ACD/LogD (pH 5.5) of -2.32, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 1.00, an ACD/LogD (pH 7.4) of -2.01, an ACD/BCF (pH 7.4) of 1.00, an ACD/KOC (pH 7.4) of 1.00, and a polar surface area of 38 Å^2 .

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentan-1-amine

5-Azidopentan-1-amine has been instrumental in the synthesis of bicyclo[1.1.1]pentan-1-amine. A study by Goh et al. (2014) highlighted a new route to this compound, utilizing 1-azido-3-iodobicyclo[1.1.1]pentane as an intermediate. This route offered a flexible and scalable alternative for synthesizing this unique and important moiety in medicinal chemistry (Goh et al., 2014).

Synthesis of 1-Substituted 5-Aminotetrazoles

In the field of organic chemistry, 5-Azidopentan-1-amine has been used for synthesizing 1-substituted 5-aminotetrazoles. Joo and Shreeve (2008) demonstrated a reaction involving cyanogen azide and primary amines, which generated 1-substituted aminotetrazole derivatives (Joo & Shreeve, 2008).

Synthesis of 5-Amino-1-pentanol

Li et al. (2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran. This process involved the reductive amination of 5-hydroxypentanal, a derivative of 5-Azidopentan-1-amine, over supported Ni catalysts (Li et al., 2020).

Inhibitors of 15-Lipoxygenase

5-Azidopentan-1-amine derivatives have also been studied in medicinal chemistry. Tehrani et al. (2014) synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, which acted as potential inhibitors of 15-lipoxygenase (Tehrani et al., 2014).

CO2 Capture Technology

In environmental technology, 5-Azidopentan-1-amine is used in CO2 capture processes. Nwaoha et al. (2019) investigated a novel amine solvent blend containing 1,5-diamino-2-methylpentane (a derivative of 5-Azidopentan-1-amine) for CO2 capture, showing improved efficiency and energy savings compared to traditional methods (Nwaoha et al., 2019).

Photoinactivation of Biogenic Amine Transporter

In biochemical research, derivatives of 5-Azidopentan-1-amine have been used in the study of biogenic amine transporters. Gabizon et al. (1982) synthesized a derivative for the specific inhibition and photoinactivation of the biogenic amine transporter in bovine chromaffin granules (Gabizon et al., 1982).

Safety and Hazards

The safety data sheet for 5-Azidopentan-1-amine suggests that in the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-azidopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESRXKQZCRBRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidopentan-1-amine

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